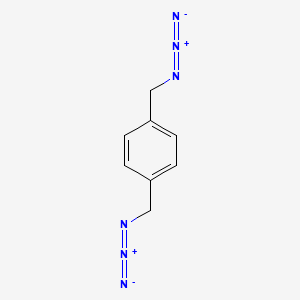

1,4-Bis(azidomethyl)benzene

Description

Evolution of Azido (B1232118) Functionality in Chemical Linker Design

The azido group has transformed from a simple reactive moiety into a sophisticated tool for molecular engineering. Initially recognized for their energetic properties and ability to form highly reactive nitrenes upon thermal or photochemical activation, azides were primarily used in traditional organic synthesis. However, their true potential in linker design was unlocked with the advent of bioorthogonal chemistry. nih.gov

The development of the Staudinger ligation in 2000 provided a reliable method for forming a stable amide bond between an azide (B81097) and a phosphine (B1218219) in a biological environment. mdpi.comwikipedia.org This reaction was a significant step forward, enabling the specific labeling of biomolecules. nih.gov

The subsequent emergence of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), revolutionized the field. acs.orgnih.govorganic-chemistry.org These reactions are characterized by their high efficiency, selectivity, mild reaction conditions, and the formation of a stable triazole linkage. acs.orgnih.gov The azide group's small size, stability, and lack of reactivity with most biological molecules make it an ideal functional handle for these powerful ligation strategies. wikipedia.orgnih.gov This has led to its widespread use in creating complex molecular conjugates, from modifying polymers to labeling proteins, glycans, and lipids within living systems. nih.govmdpi.comnih.gov

Table 1: Key Azide-Based Ligation Reactions

| Reaction | Description | Key Features |

|---|---|---|

| Staudinger Ligation | Reaction between an azide and a phosphine to form an aza-ylide, which is then trapped to form a stable amide bond. mdpi.comwikipedia.org | Catalyst-free; forms a stable amide bond; biocompatible. mdpi.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. acs.orgorganic-chemistry.org | High reaction rates and yields; regiospecific; insensitive to aqueous conditions over a wide pH range. organic-chemistry.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free [3+2] cycloaddition using a strained cyclooctyne (B158145) that reacts readily with an azide. acs.orgnih.gov | Metal-free, avoiding catalyst toxicity; useful for in vivo applications in living cells and animals. nih.govwikipedia.org |

Significance of para-Substituted Benzene (B151609) Scaffolds in Bifunctional Molecules

The para-substituted benzene scaffold is a fundamental structural motif in the design of bifunctional molecules due to its rigidity, defined geometry, and chemical stability. This arrangement, where two functional groups are positioned opposite each other on the benzene ring, provides a predictable and linear extension for building larger, well-defined molecular architectures. In bifunctional molecules, this scaffold acts as a rigid spacer, separating two reactive sites at a fixed distance and orientation. This is crucial for applications where precise positioning is required, such as in the design of molecular probes, cross-linkers, and building blocks for polymers. nih.gov

The industrial importance of para-substituted benzene is exemplified by p-xylene (B151628), which is a key raw material in the chemical industry. jalonzeolite.com The vast majority of p-xylene produced globally is used for the manufacture of terephthalic acid (TPA) and its ester derivatives. nih.govgoogle.com TPA is a primary component for producing polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer used in beverage bottles, food packaging, and polyester (B1180765) fibers. jalonzeolite.comnih.govub.edu The established industrial processes for producing and manipulating p-xylene provide a robust foundation for the synthesis of various para-substituted bifunctional compounds. jalonzeolite.comub.edu By leveraging the p-xylene backbone, chemists can readily synthesize linkers like 1,4-bis(azidomethyl)benzene, which combine the structural advantages of the para-substituted ring with the versatile reactivity of the azide groups.

Table 2: Industrial Significance of p-Xylene

| Compound | Precursor | Key Applications |

|---|---|---|

| p-Xylene | Product of catalytic reforming or toluene (B28343) disproportionation from crude oil. jalonzeolite.com | Primary raw material for terephthalic acid (TPA) production. nih.govub.edu |

| Terephthalic Acid (TPA) | p-Xylene. nih.gov | Main component for producing polyethylene terephthalate (PET). nih.gov |

| Polyethylene Terephthalate (PET) | Terephthalic Acid (TPA) and ethylene (B1197577) glycol. ub.edu | Used in beverage bottles, food packaging, plastic films, and polyester fibers. jalonzeolite.comnih.gov |

Overview of Research Trajectories for this compound in Synthetic Chemistry

Research involving this compound has largely focused on leveraging its bifunctional nature for the construction of polymers and complex molecular architectures through click chemistry. Its symmetrical structure, with two reactive azide groups, makes it an ideal cross-linking agent and monomer for step-growth polymerization.

Key research applications include:

Polymer Synthesis: this compound is used as a monomer in CuAAC reactions with di-alkynes to synthesize polytriazoles. These polymers can exhibit interesting material properties and are accessible under mild reaction conditions. The dual azide functionality allows for the creation of cross-linked polymer networks when reacted with multi-alkyne compounds.

Heterocycle Synthesis: The compound serves as a versatile building block for synthesizing molecules containing two 1,2,3-triazole rings. The CuAAC reaction with terminal alkynes is highly efficient, providing excellent yields of bis-triazole derivatives. These structures can act as ligands or be incorporated into larger, more complex heterocyclic systems.

Bioconjugation and Materials Science: The ability of this compound to link two molecules through stable triazole bridges makes it valuable in bioconjugation and materials science. It can be used to attach biomolecules to surfaces or to other molecules, and to create functionalized materials by linking different components together. For instance, it can be used to immobilize azide-functionalized molecules onto a surface or to conjugate different azide-tagged substrates. acs.org

The development of synthetic methods has also been a research focus, aiming to optimize reaction conditions for safety and yield, often starting from the nucleophilic substitution of 1,4-bis(chloromethyl)benzene (B146612) with sodium azide.

Table 3: Research Applications of this compound

| Field | Application | Description |

|---|---|---|

| Polymer Chemistry | Cross-linking agent, Monomer | Reacts with di-alkynes or multi-alkynes via CuAAC to form linear polytriazoles or cross-linked polymer networks. |

| Synthetic Organic Chemistry | Synthesis of Heterocycles | Acts as a bifunctional building block for the efficient synthesis of bis-1,2,3-triazole derivatives. |

| Bioconjugation | Molecular Linker | Used in click chemistry to conjugate biomolecules to surfaces or to other molecules for diagnostic or therapeutic purposes. |

| Materials Science | Surface Modification | Enables the functionalization of surfaces by creating stable linkages between a substrate and a molecule of interest. acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis(azidomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDOXLDDPKKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Bis Azidomethyl Benzene

Nucleophilic Substitution Strategies for Azido (B1232118) Group Introduction

The most common and well-established method for synthesizing 1,4-bis(azidomethyl)benzene involves the introduction of two azido groups onto a p-xylene (B151628) backbone via nucleophilic substitution. This strategy relies on the displacement of good leaving groups, typically halides, by the azide (B81097) anion.

The key precursors for this synthesis are dihalogenated p-xylenes, with 1,4-bis(bromomethyl)benzene (B118104) and 1,4-bis(chloromethyl)benzene (B146612) being the most frequently employed starting materials. The choice between the bromo and chloro derivative often depends on factors like reactivity, availability, and cost. Bromomethyl groups are generally more reactive and thus facilitate a faster reaction, but the corresponding chloromethyl precursor can also be effectively used, sometimes with adjustments to the reaction conditions.

The synthesis of these precursors typically starts from p-xylene. For instance, 1,4-bis(bromomethyl)benzene can be synthesized by reacting p-xylene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. Similarly, 1,4-bis(chloromethyl)benzene can be prepared through the chlorination of p-xylene.

The subsequent conversion to this compound is achieved by treating the dihalogenated xylene with an azide salt, most commonly sodium azide (NaN₃). The reaction proceeds via a double SN2 mechanism, where the azide ion acts as the nucleophile and displaces the halide ions.

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the stoichiometry of the reactants.

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. A solvent screen for a similar azide synthesis revealed the following reactivity order for some common polar aprotic solvents at 23°C: DMAC > DMSO > NMP > DMF. mit.edu Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for this transformation. nih.gov The addition of a certain amount of water to the solvent, creating a biphasic system, can sometimes be beneficial for dissolving the sodium azide and managing the reaction exotherm, although it may slow down the reaction rate if the water content is too high. mit.edu

Temperature: The reaction is typically carried out at temperatures ranging from ambient to moderately elevated. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.

Stoichiometry: A molar excess of sodium azide is generally used to ensure the complete conversion of the dihalogenated precursor. Typically, a stoichiometry of slightly more than two equivalents of sodium azide per equivalent of the dihalogenated xylene is employed.

| Solvent | Temperature (°C) | Reaction Time | Observations |

| DMAC | 23 | ~2 hours | High reactivity, reaction goes to completion. mit.edu |

| DMSO | 23 | ~2 hours | High reactivity, reaction goes to completion. mit.edu |

| NMP | 23 | ~2 hours | Good reactivity, reaction goes to completion. mit.edu |

| DMF | 23 | ~2 hours | Good reactivity, reaction goes to completion. mit.edu |

| Isopropanol | Higher temps required | Sluggish conversion | An unidentified impurity was formed. mit.edu |

| Acetonitrile | Higher temps required | Sluggish conversion | - |

| Toluene (B28343) | 23 | No reaction | - |

| Ethyl Acetate | 23 | No reaction | - |

| This table is based on a solvent screen for a similar azide synthesis and illustrates general trends. |

Alternative Synthetic Pathways for this compound

While the two-step process involving the synthesis and subsequent azidation of a dihalogenated xylene is the most common route, procedural variations exist that can be considered alternative pathways. One such approach is the "one-pot" synthesis of bis(1,2,3-triazole) derivatives, where the this compound is generated in situ from 1,4-bis(bromomethyl)benzene and sodium azide and is immediately reacted with a terminal alkyne in a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. researchgate.netacs.org This method avoids the isolation of the potentially explosive diazide intermediate, which can be advantageous from a safety perspective. researchgate.net

Scalable Synthesis Approaches for Academic and Industrial Relevance

For the synthesis of this compound to be relevant for academic and industrial applications, scalable and safe procedures are necessary. The batch synthesis of azides on a large scale presents several safety challenges. nih.gov A significant concern is the potential formation of hydrazoic acid (HN₃), a toxic, volatile, and explosive compound, especially in the headspace of a reactor. nih.govdntb.gov.ua

To mitigate these risks, continuous flow synthesis in microreactors or capillary tube reactors has emerged as a safer and more efficient alternative to traditional batch processing. nih.govdntb.gov.ua Key advantages of continuous flow systems include:

Elimination of Headspace: Flow reactors can be run completely filled with the liquid phase, eliminating the vapor headspace where explosive concentrations of hydrazoic acid can accumulate. acs.orgdntb.gov.ua

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, reducing the risk of thermal runaways. merckmillipore.com

Precise Control of Reaction Parameters: Flow systems allow for precise control over reaction time, temperature, and stoichiometry, leading to improved consistency and yield.

On-Demand Generation: Hazardous intermediates can be generated and consumed in a continuous stream, avoiding the accumulation of large quantities of dangerous materials. dntb.gov.ua

A study on the synthesis of a similar azide compound demonstrated a successful transition from a batch process to a continuous microflow process, which significantly improved the safety profile of the reaction. nih.gov This approach can be directly applied to the synthesis of this compound for safer large-scale production.

Sustainable and Green Chemistry Considerations in Azide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and resource-efficient. bldpharm.comresearchgate.net In the context of this compound synthesis, several aspects can be considered to make the process more sustainable.

Solvent Selection: The use of hazardous and volatile organic solvents is a major concern in traditional chemical synthesis. While polar aprotic solvents like DMF and DMSO are effective for this reaction, they have associated environmental and health issues. Research into greener solvents is ongoing. bldpharm.com Ionic liquids have been explored as alternative reaction media for nucleophilic substitution reactions, offering advantages such as low volatility and potential for recyclability. researchgate.netorganic-chemistry.org

Atom Economy: The primary synthetic route via nucleophilic substitution has good atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Energy Efficiency: Continuous flow processes can be more energy-efficient than batch processes due to better heat transfer and reduced reaction times.

Reactivity Profiles and Mechanistic Investigations of 1,4 Bis Azidomethyl Benzene

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Regioselectivity

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of 1,4-bis(azidomethyl)benzene, falling under the umbrella of "click chemistry". nih.gov This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, transforming the azide (B81097) groups and terminal alkynes into stable 1,4-disubstituted 1,2,3-triazole linkages. nih.govnih.gov The process involves a stepwise mechanism that dramatically accelerates the reaction by up to 10⁷-fold compared to the uncatalyzed thermal Huisgen cycloaddition. beilstein-journals.org

The efficiency of the CuAAC reaction is highly dependent on the nature of the copper(I) catalyst system. beilstein-journals.org While various sources of copper(I) can be used, the catalyst's activity is significantly enhanced by the use of ligands, which stabilize the Cu(I) oxidation state and prevent disproportionation. beilstein-journals.orgrsc.org

Common catalyst systems include:

In situ reduction of Copper(II) salts: Often, a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in the reaction mixture. beilstein-journals.org This method is robust and compatible with aqueous and organic solvents. beilstein-journals.org

Copper(I) salts: Direct use of Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) is also effective. beilstein-journals.orgcore.ac.uk

Ligand Acceleration: The reaction rate and catalyst efficiency can be dramatically improved by ligands that coordinate to the copper center. Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and THPTA (tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine), are widely used, particularly in biological applications. beilstein-journals.org Other ligands, including N-heterocyclic carbenes (NHCs) and nitrogen donors like 1,10-phenanthroline, have also been shown to accelerate the reaction. nih.govbeilstein-journals.org

Recent research has demonstrated the high efficiency of polynuclear NHC-based copper catalysts. For instance, a dinuclear copper(I) complex has been shown to catalyze the cycloaddition of benzyl (B1604629) azide and phenylacetylene (B144264) at exceptionally low loadings, highlighting the impact of catalyst design on efficiency. nih.gov

Table 1: Effect of Catalyst Loading on CuAAC Reaction Efficiency *

| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | 0.05 | 25 | 0.5 | 56 |

| 2 | 0.05 | 25 | 3 | 88 |

| 3 | 0.005 (50 ppm) | 25 | 24 | >90 |

| 4 | 0.0025 (25 ppm) | 50 | 24 | >90 |

Data based on the reaction of benzyl azide and phenylacetylene using a dinuclear copper(I) catalyst, illustrating the principle of catalyst efficiency. nih.gov

A defining feature of the CuAAC reaction is its strict regioselectivity. beilstein-journals.org Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted product. nih.govbeilstein-journals.org

This high regioselectivity is a direct consequence of the reaction mechanism. nih.gov The process is not a concerted cycloaddition but a stepwise pathway. beilstein-journals.org It begins with the formation of a copper-acetylide intermediate. The azide then coordinates to the copper center, and subsequent steps lead to the formation of a six-membered copper-containing ring intermediate, which rearranges to the stable 1,4-triazole product. nih.gov Density Functional Theory (DFT) studies confirm that the interaction between the nucleophilic center of the copper-acetylide complex and the electrophilic center of the azide strongly favors the pathway leading to the 1,4-isomer. nih.gov This selectivity is maintained even at very low catalyst concentrations. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. This reaction relies on the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), to achieve rapid cycloaddition with an azide. researchgate.net The release of this ring strain provides the thermodynamic driving force for the reaction.

The primary advantage of SPAAC is its bioorthogonality; the absence of a cytotoxic copper catalyst makes it highly suitable for applications in living systems, such as labeling biomolecules on the surface of living cells. nih.gov The reaction of this compound in a SPAAC context allows for the copper-free crosslinking of materials or the conjugation of molecules bearing strained alkynes. The kinetics of SPAAC are typically second-order, and the rates can be tuned by modifying the structure of the cyclooctyne. researchgate.netnih.gov For example, the non-natural amino acid para-azidomethyl-L-phenylalanine (pAMF), an analog of one half of the title compound, has been shown to react efficiently with DBCO derivatives. researchgate.net

Table 2: Illustrative Second-Order Rate Constants for SPAAC

| Azide Compound | Cycloalkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|

| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~0.8 |

| p-azido-L-phenylalanine (pAzF) | DBCO-PEG | ~0.3 |

Data based on related azido (B1232118) compounds to illustrate typical SPAAC reaction kinetics. researchgate.net

Staudinger Ligation and Related Reduction Reactions of Azido Groups

The Staudinger ligation is a highly chemoselective method for forming a stable amide bond by reacting an azide with a specifically engineered phosphine (B1218219). nih.govsigmaaldrich.com The reaction, named after Hermann Staudinger, initially involves the reaction of the azide with a triarylphosphine to form an aza-ylide intermediate with the loss of dinitrogen (N₂). sigmaaldrich.comwikipedia.org In the classic Staudinger ligation, the phosphine reagent contains an ortho-ester group that acts as an electrophilic trap. This trap intercepts the aza-ylide intermediate in an intramolecular reaction, which, after hydrolysis, results in a stable amide linkage and a phosphine oxide byproduct. sigmaaldrich.com This reaction is bioorthogonal, proceeding under mild, aqueous conditions without interfering with native biological functional groups. nih.govthermofisher.com

In the absence of an intramolecular trap, the aza-ylide intermediate can be hydrolyzed by water to yield a primary amine and the corresponding phosphine oxide. wikipedia.org This process is known as the Staudinger reduction . It provides a mild and efficient method for converting the azido groups of this compound into primary amines, yielding 1,4-bis(aminomethyl)benzene. wikipedia.org Common reducing agents for this transformation include triphenylphosphine (B44618) or tributylphosphine. wikipedia.org

Photochemical Transformations of Azido Functionality and Nitrene Generation

The azide groups of this compound are photosensitive. Upon activation with heat or, more commonly, UV light, they can undergo photolysis to extrude a molecule of nitrogen gas (N₂). This process generates a highly reactive intermediate known as a nitrene.

R-N₃ + hν → R-N: + N₂

The resulting benzylic nitrenes are electron-deficient species that can undergo a variety of rapid subsequent reactions, including:

C-H Insertion: Nitrenes can insert into C-H bonds, a property used for crosslinking polymer chains.

Aziridination: Reaction with alkenes (olefins) yields three-membered heterocyclic rings called aziridines. nih.gov

Rearrangement: The nitrene can undergo rearrangement to form an imine.

The generation of nitrenes can also be achieved under milder conditions using photosensitizers. nih.gov In this approach, a photosensitizer absorbs light and transfers its energy to the azide, promoting it to an excited state that then fragments to the triplet nitrene and dinitrogen. nih.gov This method allows for nitrene generation using visible light, which is less damaging for sensitive substrates. nih.gov

Exploration of Other Azido Group Reactivities (e.g., substitution reactions)

Beyond cycloadditions and reductions, the azide functionality in this compound is itself typically introduced via a nucleophilic substitution reaction. The synthesis of the title compound usually involves the reaction of 1,4-bis(chloromethyl)benzene (B146612) or 1,4-bis(bromomethyl)benzene (B118104) with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent.

This highlights the dual nature of its reactivity: the azide group is stable enough to be introduced and isolated but reactive enough to participate in a wide array of subsequent transformations. Furthermore, the azide groups can be reduced to amines not only by Staudinger reduction but also by other classical methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with hydride reducing agents like lithium aluminum hydride (LiAlH₄).

Supramolecular Chemistry and Nanoscale Assemblies Utilizing 1,4 Bis Azidomethyl Benzene

Design of Host-Guest Systems and Molecular Cages

The precise geometry and divalent linking capability of 1,4-bis(azidomethyl)benzene are instrumental in the rational design of sophisticated host-guest systems and molecular cages. Through CuAAC reactions, this molecule can bridge two or more larger molecular units, creating enclosed or semi-enclosed cavities capable of encapsulating guest molecules.

A prominent strategy involves the dimerization of macrocycles like calixarenes and cyclodextrins. In one such approach, a dialkyne-functionalized calix usf.eduarene was reacted with this compound to produce cyclodimers. usf.edu This reaction effectively "caps" the calixarene (B151959) units, forming a molecular cage. Similarly, cyclodextrin (B1172386) (CD) dimers have been synthesized by using a bifunctional spacer like bis(azidomethyl)benzene to join two CD derivatives, creating novel host molecules for potential use as MRI contrast agent carriers. unito.it A related study utilized microwave irradiation to promote the Huisgen 1,3-dipolar cycloaddition between propargyl-β-CD and 1,3-bis(azidomethyl)benzene, an isomer of the 1,4-substituted compound, to yield a novel, insoluble CD polymer network capable of sequestering flavonoids. epa.gov

These systems demonstrate the modularity afforded by this compound, where the choice of macrocycle dictates the size and chemical nature of the resulting cavity, allowing for the tailored recognition and binding of specific guest molecules.

Table 1: Examples of Host-Guest Systems Constructed with Bis(azidomethyl)benzene Linkers

| Host Precursor(s) | Linker | Resulting Assembly | Intended Application/Function | Reference(s) |

| Dialkyne-calix usf.eduarene | This compound | Calix usf.eduarene Dimer (Molecular Cage) | Molecular Recognition | usf.edu |

| Monoazido and Monoacetylenic Cyclodextrin derivatives | 1,3-Bis(azidomethyl)benzene | Cyclodextrin Dimer | Host for Gd(III) chelate contrast agents | unito.it |

| Propargyl-β-Cyclodextrin | 1,3-Bis(azidomethyl)benzene | Insoluble Cyclodextrin Polymer | Sequestration of naringin | epa.gov |

| Multi-corannulene units | Click Chemistry Strategy | Multi-corannulene Receptors | Host for Fullerenes (C60) | uva.es |

*Note: These studies used the 1,3-isomer, but the synthetic principle of using a bifunctional diazide to link macrocycles is directly applicable to the 1,4-isomer.

Assembly of Polymeric Nanostructures and Micelles

This compound serves as a critical component in the bottom-up assembly of well-defined polymeric nanostructures and micelles. Its role can be either as a cross-linking agent to stabilize pre-formed polymer assemblies or as a monomer in step-growth polymerization to create novel functional polymers.

One key application is in the formation of shell-cross-linked (SCL) micelles. These structures are created from the self-assembly of block copolymers into micelles, followed by covalent cross-linking of the shell to impart stability. Hydrophobic cross-linkers such as this compound have been successfully employed for this purpose. google.com A more advanced application is the synthesis of hollow polymer nanocapsules (HPNs). rsc.org In this method, copolymer brushes are grown from the surface of silica (B1680970) nanoparticles. The polymer chains are then cross-linked using this compound via a click reaction. Subsequent removal of the silica core yields robust, hollow nanocapsules with a ferrocenyl shell. rsc.org Research has shown that a random copolymer architecture provides the best structural integrity for these HPNs compared to block copolymer shells. rsc.org

Furthermore, this compound can act as a monomer in polymerization reactions. Photo-induced step-growth polymerization with 1,4-diethynylbenzene (B1207667) produces triazole-based polymers. rsc.org It has also been used in reactions with tetraethynyl-functionalized porphyrins to create porous zinc(II) porphyrin polymers, which show potential as materials for protein immobilization and adsorption. mdpi.com

Table 2: Polymeric Nanostructures Assembled Using this compound

| Nanostructure Type | Other Monomers/Polymers | Role of this compound | Key Findings | Reference(s) |

| Hollow Polymer Nanocapsules (HPNs) | Poly[2-(methacryloyloxy) ethyl ferrocenecarboxylate] (pFcMA), Poly(propargyl 4-vinylbenzyl ether) (pPVBE) | Cross-linker | A 30 wt% incorporation of the cross-linker provided sufficient stability; random copolymer skeletons were most effective. | rsc.org |

| Shell-Cross-linked Micelles (SCMs) | Azide-functionalized polymers | Cross-linker | Resulting nanoparticles were ~10 nm in diameter by TEM. | google.com |

| Triazole Polymers | 1,4-Diethynylbenzene | Monomer | Step-growth polymerization was successfully achieved via a photo-induced CuAAC reaction. | rsc.org |

| Porous Porphyrin Polymer | Tetraethynyl-functionalized Zn(II) Porphyrin | Monomer | The resulting polymer acts as a protein adsorbent with potential for immobilization applications. | mdpi.com |

Formation of Molecular Machines and Devices Incorporating Bis-Azide Units

The development of molecular machines—molecules capable of performing mechanical-like movements in response to external stimuli—relies on the ability to synthesize complex, mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. This compound has emerged as a key linking unit in the modular synthesis of these advanced structures, primarily through the CuAAC reaction.

A "Lego-like" covalent approach has been developed for the efficient construction of homo- and hetero[n]rotaxanes. acs.orgacs.org In this strategy, prerotaxane building blocks, which consist of a macrocycle threaded onto a linear component (thread) functionalized with reactive groups (e.g., alkynes), are prepared. This compound is then used as a bivalent linker to covalently connect two of these prerotaxane units. acs.org The synthesis is completed by attaching bulky "stopper" groups to the ends of the thread to prevent unthreading, yielding complex mdpi.com- and usf.edurotaxanes. acs.orgacs.org This modularity allows for the creation of a diverse series of MIMs from a small set of precursors. acs.org

The versatility of the CuAAC reaction, for which this compound is an ideal substrate, has proven essential for rotaxane synthesis. beilstein-journals.org This includes active-metal template strategies where a metal ion both templates the formation of the threaded precursor and catalyzes the final stoppering or linking reaction. beilstein-journals.org Beyond rotaxanes, the principles extend to other functional systems. For instance, post-assembly functionalization of organoplatinum(II) metallacycles using click chemistry with functionalized azides allows for the creation of precisely structured nanoscale ensembles. nih.gov The use of a bis-azide linker like this compound offers a pathway to cross-link these metallacycles into more complex and robust devices. nih.gov

Table 3: Molecular Machines and Devices Synthesized Using this compound

| Machine/Device Type | Key Components | Role of this compound | Synthetic Strategy | Reference(s) |

| [n]Rotaxanes ( acs.org-, mdpi.com-, usf.edurotaxanes) | All-carbon macrocycle, 2,5-dihydroxyterephthalate-based axis, various stoppers | Linking Fragment | Modular, "Lego-like" covalent assembly via CuAAC reaction to connect prerotaxane units. | acs.orgacs.org |

| acs.orgRotaxanes | Pyridine-based axle, tetraarylmethane stoppers, macrocyclic rings | Divalent linker (inferred role for diazides) | Active-metal template clipping synthesis via CuAAC reaction. | beilstein-journals.org |

| Functionalized Organoplatinum(II) Metallacycles | Platinum corners, dipyridyl-based ligands with alkyne groups | Cross-linker (potential role) | Post-assembly functionalization via strain-promoted azide-alkyne cycloaddition (SPAAC). | nih.gov |

Surface Modification and Immobilization Strategies for Advanced Materials

Immobilizing molecules and polymers onto surfaces is a powerful technique for creating advanced materials with tailored properties, such as catalysts, sensors, and biocompatible coatings. This compound is an effective molecular "glue" for this purpose, enabling the covalent attachment of functional units to surfaces pre-activated with alkyne groups, or vice-versa.

This strategy has been used to create durable, recyclable photocatalysts. In one example, a polytriazole derived from a diketopyrrolopyrrole (DPP) monomer and an analogue of this compound was synthesized. acs.org This polymer was then immobilized onto a surface through a self-assembled monolayer (SAM), creating a robust photocatalytic material. The covalent linkage provided by the click reaction ensures the durability and reusability of the catalyst. acs.org

In the realm of nanotechnology, surface modification is crucial for stabilizing nanoparticles and adding functionality. Porphyrin-based porous polymers, synthesized using this compound, can act as adsorbents on other materials, demonstrating a method for surface functionalization. mdpi.com The general principle of using azide-alkyne click chemistry to modify surfaces has been widely applied, for example, in the immobilization of porphyrins onto silicon carbide nanowires and cellulose (B213188) matrices to create new photobactericidal materials. mdpi.com Similarly, bis(azidomethyl)benzene derivatives have been reacted with fullerenes (C70) to create additives for enhancing the performance of perovskite solar cells, showcasing the modification of a material for advanced electronic applications. researchgate.net

Table 4: Surface Modification Applications of Bis-azide Linkers

| Surface/Material Modified | Molecule/Polymer Immobilized | Linker | Application of Final Material | Reference(s) |

| General Surface (via SAM) | Diketopyrrolopyrrole (DPP) Polytriazole | 1,4-Bis(azidomethyl)-2,5-bis(dodecyloxy)benzene | Recyclable Photocatalyst | acs.org |

| Cu₂O Nanocubes (template) | Fe(III) Porphyrin network | 1,4-Diazidobenzene | Microporous Network Catalyst | mdpi.com |

| C70 Fullerene | Bis(triazolino) adduct | 1,2-Bis(azidomethyl)benzene | Additive for Perovskite Solar Cells | researchgate.net |

| Cellulose II Matrix | Protoporphyrin IX derivative | Click Chemistry Linkage | Photobactericidal Material | mdpi.com |

*Note: These studies used a related isomer or derivative, demonstrating the broad applicability of the bis(azidomethyl)benzene scaffold in surface modification via click chemistry.

Advanced Spectroscopic and Characterization Methodologies for 1,4 Bis Azidomethyl Benzene Derived Structures

The structural elucidation and characterization of materials derived from 1,4-bis(azidomethyl)benzene rely on a suite of advanced spectroscopic and analytical techniques. These methodologies are crucial for monitoring reaction progress, confirming the formation of new chemical entities, and understanding the properties of the resulting polymers and materials.

Computational and Theoretical Investigations of 1,4 Bis Azidomethyl Benzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-bis(azidomethyl)benzene, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are fundamental to understanding its reactivity.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

DFT calculations can also be used to compute various reactivity descriptors. For instance, Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites within the this compound molecule. This information is invaluable for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not widely published, the principles of DFT are routinely applied to similar aromatic and azido-containing compounds. For example, DFT studies on related tetrathiafulvalene (B1198394) derivatives have successfully predicted their molecular geometry and electronic properties, confirming the utility of these methods. globalresearchonline.net Such studies typically employ hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), to achieve a balance between accuracy and computational cost. globalresearchonline.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and based on typical values for similar organic molecules, as specific literature data for this compound is not available.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~0 D | Expected due to molecular symmetry |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

Molecular Dynamics (MD) Simulations of Polymerization Processes and Material Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into the polymerization process initiated by the thermal or photochemical decomposition of the azide (B81097) groups, as well as the properties of the resulting polymeric material.

In a typical MD simulation of polymerization, an initial system containing multiple this compound monomers would be constructed. By applying conditions that mimic experimental polymerization (e.g., elevated temperature), the simulation can track the trajectories of individual atoms as the monomers react to form polymer chains. This allows for the investigation of reaction kinetics, the evolution of molecular weight distribution, and the formation of network structures.

Furthermore, MD simulations are invaluable for predicting the material properties of the resulting polymer. By analyzing the simulated polymer structure, researchers can calculate macroscopic properties such as:

Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical Properties: Including Young's modulus, bulk modulus, and shear modulus, which describe the material's response to stress and strain.

Thermal Conductivity: The ability of the material to conduct heat.

Density and Free Volume: Important parameters that influence the diffusion of small molecules through the polymer matrix.

Prediction of Reaction Pathways and Energetic Profiles

Theoretical calculations can be used to map out the potential energy surface for chemical reactions, allowing for the prediction of reaction pathways and the determination of their energetic profiles. For this compound, this is particularly relevant for understanding the decomposition of the azide groups and the subsequent reactions of the resulting nitrenes.

The initial step in many reactions of this compound is the loss of dinitrogen (N₂) from the azide groups to form highly reactive nitrene intermediates. Computational methods, often in conjunction with DFT, can be used to calculate the activation energy for this process. This provides a quantitative measure of the thermal stability of the azide group.

Once the nitrene is formed, it can undergo a variety of subsequent reactions, such as insertion into C-H bonds, addition to double bonds, or dimerization to form azo compounds. By calculating the free energy profiles for these different pathways, it is possible to predict which reactions are most likely to occur under specific conditions. researchgate.netnih.gov These calculations involve locating the transition state structures for each reaction step and computing the corresponding activation barriers. nih.gov

Conformational Studies and Molecular Geometries

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Computational methods can be used to perform conformational analyses and determine the preferred molecular geometries of this compound.

Due to the presence of the methylene (B1212753) (-CH₂-) linkers, the azidomethyl groups have some rotational freedom relative to the benzene (B151609) ring. A conformational search can be performed to identify the different possible spatial arrangements of these groups (conformers) and to determine their relative energies. This typically involves systematically rotating the dihedral angles associated with the C-C and C-N bonds and calculating the energy at each point.

The lowest energy conformer represents the most stable geometry of the molecule in the gas phase. It is expected that this compound, similar to the structurally related 1,4-bis(iodomethyl)benzene, will have a centrosymmetric structure in its lowest energy state. nih.gov In this conformation, the two azidomethyl groups are positioned on opposite sides of the benzene ring.

DFT calculations at a level such as B3LYP/6-31G(d,p) can provide accurate predictions of bond lengths, bond angles, and dihedral angles for the optimized geometry. globalresearchonline.net For the benzene ring, the C-C bond lengths are expected to be typical of aromatic systems. The geometry of the azido (B1232118) group (-N₃) is expected to be nearly linear.

Table 2: Predicted Molecular Geometry Parameters for this compound (Note: These are estimated values based on known geometries of similar compounds, as a specific crystallographic or high-level computational study for this compound is not available.)

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | ~1.39 Å |

| C-C (ring-CH₂) bond length | ~1.51 Å |

| C-N bond length | ~1.47 Å |

| N-N (central) bond length | ~1.24 Å |

| N-N (terminal) bond length | ~1.14 Å |

| C-C-N bond angle | ~110° |

| C-N-N bond angle | ~115° |

These computational studies provide a detailed molecular-level understanding of this compound, which is essential for the rational design of new materials and for controlling its reactivity in various applications.

Strategic Utilizations of 1,4 Bis Azidomethyl Benzene As a Versatile Building Block in Organic Synthesis

Preparation of Advanced Linkers and Cross-Linkers

The bifunctional nature of 1,4-bis(azidomethyl)benzene makes it an ideal candidate for use as a linker or cross-linking agent in polymer and materials science. mdpi.com By reacting with molecules containing two or more alkyne groups, it can effectively "click" them together, forming extended polymer chains or cross-linked networks. This process can be initiated thermally or through photolysis, which causes the azide (B81097) groups to release nitrogen gas and form highly reactive nitrenes capable of forming covalent bonds. mdpi.com

This cross-linking capability has been leveraged to enhance the properties of various polymers. For instance, it has been used to create robust hollow polymer nanocapsules with a ferrocenyl shell by cross-linking polymer chains grafted onto silica (B1680970) nanoparticles. rsc.org In another application, it served as the cross-linker for α-functional nitrile butadiene rubber (NBR) building blocks, leading to high molecular weight polymers with controlled architectures. rsc.orgrsc.org The resulting cross-linked materials often exhibit improved mechanical properties, thermal stability, and altered solubility compared to their linear counterparts. mdpi.com

Table 1: Examples of this compound as a Cross-linker

| Polymer System | Interacting Functional Group | Application | Reference(s) |

|---|---|---|---|

| Poly(propargyl 4-vinylbenzyl ether) (pPVBE) | Alkyne | Formation of hollow polymer nanocapsules | rsc.org |

| Nitrile Butadiene Rubber (NBR) | Alkyne | Synthesis of high molecular weight branched and cross-linked rubbers | rsc.org |

| Polyethylene (B3416737) Glycol (PEG) based polymers | Alkyne | Creation of cross-linked hydrogels | nih.gov |

Scaffolds for Multi-Functional Molecular Architectures

Beyond simple cross-linking, this compound serves as a fundamental scaffold for constructing sophisticated, multi-functional molecular architectures. Its rigid structure ensures a well-defined spatial arrangement of the functionalities introduced via the azide groups. This property is exploited in the synthesis of complex molecules where precise control over geometry is crucial.

Researchers have used this compound to build a variety of intricate structures:

Porphyrin-Based Polymers: It has been reacted with alkyne-functionalized porphyrins to create porous polymers with potential applications in protein immobilization and food industries. mdpi.com

Binuclear Phthalocyanines: "Double-click" reactions with ethynyl-substituted phthalocyanines have yielded dimeric structures investigated for their unique spectroscopic properties and potential in electron or energy transfer systems. beilstein-journals.org

Circular DNA: In a novel application, it was used for the template-independent intramolecular "bis-click" ligation of linear oligonucleotides with terminal alkyne groups, resulting in the formation of circular DNA with significantly increased duplex stability. nih.gov

H-Shaped Arylopeptoids: The compound was employed in a double CuAAC reaction to link two arylopeptoid strands, forming a well-defined H-shaped molecular platform. mdpi.com

Table 2: Architectures Synthesized Using this compound as a Scaffold

| Molecular Architecture | Co-reactant(s) | Key Reaction | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Circular Oligonucleotides | Linear oligonucleotides with terminal alkynes | Intramolecular CuAAC "bis-click" ligation | Increased DNA duplex stability | nih.gov |

| Binuclear Phthalocyanines | A3B type phthalocyanines with an ethynyl (B1212043) group | Intermolecular CuAAC "double-click" reaction | Electron/energy transfer systems | beilstein-journals.org |

| H-Shaped Arylopeptoids | Supported arylopeptoids with alkyne side chains | Inter-strand CuAAC | Creation of tailored molecular platforms | mdpi.com |

Precursors for Diamine and Diamide Derivatives

The azide functional groups of this compound can be chemically transformed to provide access to other important classes of compounds. A key transformation is the reduction of the two azide groups to primary amines, yielding 1,4-bis(aminomethyl)benzene, also known as 1,4-phenylenedimethanamine. This reduction can be achieved using standard reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The resulting diamine is a valuable monomer in polymer chemistry. It can undergo condensation reactions with dicarboxylic acids or their activated derivatives (like diacyl chlorides) to form polyamides. This provides a straightforward synthetic route to advanced diamide-containing materials starting from the readily available diazide.

Role in Tandem and Cascade Reaction Sequences

The presence of two reactive sites allows this compound to participate in tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation. This approach enhances synthetic efficiency by minimizing intermediate purification steps.

For example, in a one-pot, three-component reaction, it can be used to synthesize complex triazoles. One notable instance involves the reaction of this compound with a chalcone, where one azide unit reacts selectively to form the corresponding triazole, leaving the second azide group intact for further functionalization. rsc.org This demonstrates the ability to selectively engage one part of the molecule while preserving the other for subsequent transformations. Its derivatives have also been used in palladium-copper catalyzed reactions to generate complex fused heterocyclic systems like mdpi.comtriazolo[5,1-c] researchgate.netbenzoxazines in a cascade process. researchgate.net Such strategies are central to the efficient construction of complex molecular frameworks from simple precursors. mdpi.com

Chemical Biology Applications as a Tool for Bioconjugation

The CuAAC click reaction is renowned for its high efficiency and orthogonality, meaning it does not interfere with most biological functional groups. This makes this compound an excellent tool for applications in chemical biology, particularly for bioconjugation. smolecule.com

It can be used to link bioactive molecules to surfaces, polymers, or other biomolecules. A key application is the functionalization of material surfaces to make them biocompatible or to immobilize biological entities. For instance, it has been used in the multi-step vapor phase functionalization of zirconia nanoparticles, creating a surface with pendant azide groups ready for further "click" modification. researchgate.net This strategy is valuable for creating advanced hybrid materials. Its ability to label biomolecules under physiological conditions makes it a powerful tool for in vitro studies and the development of diagnostic and drug delivery systems.

Emerging Research Directions and Future Perspectives in 1,4 Bis Azidomethyl Benzene Chemistry

Integration into Dynamic Covalent Chemistry (DCC) Systems

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create complex, self-assembling, and adaptable molecular systems. The CuAAC reaction, while often considered a "click" reaction for its high efficiency and reliability, can be rendered reversible under specific conditions, making it suitable for DCC applications. 1,4-Bis(azidomethyl)benzene, with its two azide (B81097) functionalities, is an ideal building block for creating dynamic polymeric materials and supramolecular structures.

Researchers are exploring the use of this compound to synthesize dynamic polymers and networks. By reacting it with di-alkynes, dynamic polymer chains can be formed. The reversibility of the CuAAC linkage allows for the material to be reprocessed, healed, or have its properties altered in response to external stimuli. For instance, the use of this diazide in creating [n]rotaxanes, which are mechanically interlocked molecules, showcases its utility in constructing intricate and dynamic architectures.

The integration of this compound into DCC is paving the way for the development of "smart" materials with applications in areas such as self-healing coatings, responsive drug delivery systems, and adaptable sensors.

Applications in Photoredox Catalysis and Electrosynthesis

Recent advancements in synthetic chemistry have seen a surge in the use of photoredox catalysis and electrosynthesis as powerful tools for organic transformations. These methods offer green and efficient alternatives to traditional synthetic protocols. This compound and other azidoaryl compounds are being investigated as substrates and participants in these cutting-edge reactions.

In the realm of electrosynthesis, this compound has been shown to undergo electrochemical anodic oxidation. In a notable study, it was oxidized to produce p-cyanobenzene in good yield. rhhz.net This transformation highlights the potential of electrosynthesis to effect unique chemical conversions of azides that may be challenging to achieve through conventional means. The proposed mechanism involves the electrochemical oxidation of the aryl azide to a benzyl (B1604629) cation, which then undergoes a Schmidt-type rearrangement. rhhz.net

Photoredox catalysis, which uses light to initiate redox reactions, is another promising area. While direct photoredox applications involving this compound are still emerging, the broader field of azide photochemistry is well-established. Azides can be activated by light to form highly reactive nitrenes, which can then undergo a variety of insertion and addition reactions. This reactivity is being harnessed for polymer crosslinking and surface modification. mdpi.com The development of new photoredox catalysts is expanding the scope of reactions applicable to azides, including those that are difficult to reduce. nih.gov

The following table summarizes a key finding in the electrosynthesis of a derivative from this compound:

| Starting Material | Product | Yield | Method | Reference |

| This compound | p-Cyanobenzene | 70% | Electrochemical Anodic Oxidation | rhhz.net |

Development of Novel Synthetic Methodologies for Azidoaryl Compounds

The growing demand for this compound and other azidoaryl compounds has spurred the development of new and improved synthetic methodologies. The traditional synthesis involves the nucleophilic substitution of a corresponding benzylic halide with an azide salt, such as sodium azide. While effective, researchers are continuously seeking methods that are safer, more efficient, and have a broader substrate scope.

Recent innovations include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com One-pot procedures that combine the formation of the azide with a subsequent reaction, such as a click reaction, are also gaining traction as they reduce the need to isolate potentially explosive azide intermediates. beilstein-journals.org

Furthermore, formal C-H azidation techniques are being developed to introduce azide groups directly onto an aromatic ring, bypassing the need for pre-functionalized starting materials. elsevierpure.comclockss.org These methods often involve regioselective borylation followed by deborylative azidation. elsevierpure.comclockss.org

A comparison of different synthetic approaches for azidoaryl compounds is presented below:

| Synthetic Method | Key Features | Advantages | Challenges |

| Nucleophilic Substitution | Reaction of alkyl halides with sodium azide. | Well-established, readily available starting materials. | Potential for hazardous byproducts (hydrazoic acid), may require harsh conditions. acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. mdpi.com | Rapid reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. |

| One-Pot Synthesis | In-situ generation of the azide followed by a subsequent reaction. beilstein-journals.org | Avoids isolation of potentially explosive intermediates, improves process efficiency. | Requires careful optimization of reaction conditions for multiple steps. |

| Formal C-H Azidation | Direct introduction of an azide group onto a C-H bond. elsevierpure.comclockss.org | Atom-economical, allows for late-stage functionalization. | Can suffer from issues with regioselectivity, may require expensive catalysts. |

| Microflow Reactor Synthesis | Continuous flow synthesis in microreactors. acs.org | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer. | High initial setup cost, potential for clogging. smolecule.com |

Exploration of Sustainable and Biocompatible Derivatives

The principles of green chemistry are increasingly influencing the design of new chemical compounds and processes. For this compound and its derivatives, this translates to the development of more sustainable synthetic routes and the creation of biocompatible materials for biomedical applications.

Sustainable synthesis strategies focus on the use of environmentally benign solvents, such as water, and the development of reusable catalysts. nih.gov For example, copper catalysts supported on materials like activated carbon have been shown to be effective for CuAAC reactions in water and can be recovered and reused multiple times. nih.gov Transition-metal-free click reactions are also being explored to create triazoles in a more environmentally friendly manner. rsc.org

In the realm of biocompatibility, a significant challenge with CuAAC is the cytotoxicity of the copper catalyst. This has led to the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC). In SPAAC, a strained cyclooctyne (B158145) reacts with an azide without the need for a metal catalyst. This has been successfully used for bioconjugation, allowing for the linking of biomolecules under physiological conditions. nih.gov The development of biocompatible derivatives of this compound is crucial for its application in drug delivery, bioimaging, and tissue engineering.

Potential in Advanced Functional Materials and Nanotechnology

The bifunctional nature of this compound makes it an exceptional cross-linker and building block for the creation of advanced functional materials and for applications in nanotechnology.

In polymer chemistry, it is used to synthesize polymers with tailored properties. Through click polymerization with di-alkynes, linear or cross-linked polymers can be created. researchgate.net These polymers find use in a variety of applications, from coatings and adhesives to more advanced uses in electronics and biomedicine. For example, it has been used to create porphyrin-based porous polymers for protein immobilization. mdpi.com

In nanotechnology, this compound is employed for the surface functionalization of nanoparticles and for the construction of metal-organic frameworks (MOFs). By attaching this molecule to the surface of a nanoparticle, it can then be "clicked" with other molecules bearing an alkyne group, allowing for the precise control of surface chemistry. In MOFs, derivatives of this compound are used as organic linkers to create porous materials with high surface areas. acs.org These functionalized MOFs have potential applications in gas storage, catalysis, and sensing. acs.org

The table below highlights some applications of this compound in advanced materials:

| Application Area | Material Type | Function of this compound | Potential Use | Reference |

| Polymer Chemistry | Porphyrin-based porous polymer | Cross-linker | Protein immobilization, food and pharmaceutical industries | mdpi.com |

| Polymer Chemistry | Triazole-based polymers | Monomer/Cross-linker | Energetic materials, thermosets | mdpi.com |

| Nanotechnology | Functionalized Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing | acs.org |

| Nanotechnology | Surface-modified nanoparticles | Surface functionalization agent | Targeted drug delivery, bioimaging | google.com |

Challenges and Opportunities in the Field of Bis-Azide Chemistry

While the future of this compound and other bis-azides is bright, there are several challenges that need to be addressed to realize their full potential. The primary concern with azide chemistry is safety. Organic azides are high-energy compounds and can be explosive, especially low-molecular-weight azides. researchgate.net A significant hazard is the potential formation of hydrazoic acid (HN₃), which is volatile and highly explosive, particularly in the presence of protic solvents or acids. acs.org

To mitigate these risks, researchers are developing safer handling procedures and synthetic methods. The use of microflow reactors, for instance, can significantly improve the safety of azide synthesis by minimizing the reaction volume and allowing for better temperature control. acs.org

Despite these challenges, the opportunities in bis-azide chemistry are vast. The development of new and more efficient catalytic systems, including those that are metal-free or use earth-abundant metals, will continue to expand the scope of reactions available. The unique properties of the triazole linkage formed from the click reaction, such as its stability and ability to participate in hydrogen bonding, make it an attractive motif in medicinal chemistry and materials science. mdpi.com The exploration of new applications for bis-azide-derived materials in areas like sustainable energy, environmental remediation, and advanced healthcare presents exciting avenues for future research.

Q & A

Q. What are the primary synthetic applications of 1,4-bis(azidomethyl)benzene in click chemistry?

this compound is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize 1,4-disubstituted 1,2,3-triazoles. This reaction is regiospecific and efficient under mild conditions, making it suitable for constructing complex molecular architectures like polymers or macrocycles. For example, it reacts with terminal alkynes (e.g., phenylacetylene) in the presence of Cu₂O/C catalysts to yield bis-triazole derivatives with >79% isolated yields . The methodology is compatible with solid-phase synthesis and orthogonal ligation strategies .

Q. How should researchers handle and store this compound safely?

While direct MSDS data for this compound is unavailable, analogous azide-containing compounds (e.g., 1,4-bis(trichloromethyl)benzene) suggest strict safety protocols:

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm regioselectivity in triazole formation (e.g., singlet peaks at δ 7.41–8.61 ppm for aromatic protons in bis-triazoles) .

- IR Spectroscopy : Azide stretches (~2100 cm⁻¹) disappear post-CuAAC, replaced by triazole C–N stretches (~1470 cm⁻¹) .

- Elemental Analysis : Validate purity (>99%) and stoichiometry of synthesized compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for CuAAC involving this compound?

- Catalyst Selection : Cu₂O on charcoal (Cu₂O/C) provides high yields (79–95%) with minimal byproducts compared to homogeneous Cu(I) salts .

- Solvent and Temperature : Use polar solvents (e.g., DMF) at 55–75°C. Microwave-assisted synthesis (120 W, 75°C) reduces reaction time from hours to 30–60 minutes while maintaining regioselectivity .

- High-Dilution Macrocyclization : For macrocycle synthesis, dilute conditions (≤0.1 mM) prevent oligomerization .

Q. What mechanistic insights explain the regioselectivity of CuAAC with this compound?

Cu(I) catalyzes the reaction via a stepwise mechanism:

Coordination : Cu(I) binds to the alkyne, polarizing the triple bond.

Azide Activation : The azide reacts with the Cu-acetylide intermediate, forming a six-membered transition state.

Triazole Formation : 1,4-Regioselectivity arises from steric and electronic stabilization of the transition state, favoring 1,4-triazole over 1,5-isomers .

Experimental evidence (e.g., X-ray crystallography of intermediates) supports this pathway .

Q. What are the challenges in synthesizing bistriazoles from this compound, and how can they be mitigated?

- Incomplete Conversion : Excess alkyne (2–3 equivalents) ensures both azide groups react .

- Byproduct Formation : Use inert atmospheres (N₂/Ar) to prevent oxidative decomposition of Cu(I).

- Scale-Up Limitations : Microwave irradiation improves scalability by enhancing reaction homogeneity and reducing side reactions .

Q. How does this compound contribute to bioconjugation or materials science?

- Bioconjugation : Its azide groups enable site-specific labeling of biomolecules (e.g., cyclized CRISPR guide RNAs) via CuAAC .

- MOF/Polymers : Acts as a linker in metal-organic frameworks (MOFs) or crosslinker in stimuli-responsive polymers (e.g., ultrasound-induced gels) .

Data Contradictions and Validation

Q. Discrepancies in reported melting points and solubility: How to resolve them?

- Melting Points : Variations (e.g., 253–255°C for bis-triazoles vs. 106–110°C for related compounds ) may stem from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) for precise measurements.

- Solubility : While insoluble in water, solubility in organic solvents (e.g., DMSO, chloroform) depends on substituents. Pre-saturate solvents and validate via HPLC .

Q. Conflicting reports on azide stability under irradiation: What factors influence decomposition?

- Light Sensitivity : UV exposure (254 nm) can cleave S–O bonds in related sulfonates, generating radicals and acids . For this compound, store in amber vials and avoid prolonged light exposure.

- Thermal Stability : Decomposition above 110°C releases hazardous gases (e.g., N₂, NH₃); monitor via TGA-MS .

Methodological Recommendations

Q. Best practices for scaling up CuAAC reactions with this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.